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Compound of Interest

Compound Name:

(7Ar)-7a-methyl-2,3,7,7a-

tetrahydro-1h-indene-1,5(6h)-

dione

Cat. No.: B092268 Get Quote

Introduction

The Hajos-Parrish ketone, formally known as (S)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-

1,5(6H)-dione, is a pivotal chiral building block in organic synthesis. Its rigid, bicyclic structure

and versatile functional groups have rendered it a cornerstone in the total synthesis of

numerous natural products and pharmaceuticals. A thorough understanding of its spectroscopic

properties is fundamental for its characterization and for monitoring its transformations in

complex synthetic pathways. This technical guide provides a comprehensive overview of the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the

Hajos-Parrish ketone, complete with detailed experimental protocols.

Chemical Structure
IUPAC Name: (S)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione Molecular Formula:

C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol

Spectroscopic Data
The following tables summarize the key spectroscopic data for the Hajos-Parrish ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.8 s 1H Vinylic H

~2.8 - 2.2 m 8H Allylic & Aliphatic CH₂

~1.3 s 3H Angular CH₃

Note: Experimental data for the ¹H NMR spectrum of the Hajos-Parrish ketone is not readily

available in the public domain. The predicted values are based on the analysis of structurally

similar compounds and general principles of NMR spectroscopy.

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~208 C=O (saturated)

~198 C=O (α,β-unsaturated)

~165 Vinylic C

~125 Vinylic CH

~48 Quaternary C

~35 CH₂

~32 CH₂

~29 CH₂

~25 CH₂

~22 CH₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~1740 Strong C=O stretch (cyclopentanone)

~1665 Strong
C=O stretch (α,β-unsaturated

cyclohexenone)

~1615 Medium C=C stretch

~2950 - 2850 Medium C-H stretch (aliphatic)

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

164 High [M]⁺ (Molecular Ion)

136 Moderate [M - CO]⁺

122 Moderate [M - C₂H₂O]⁺

94 High [M - C₄H₆O]⁺

Note: The fragmentation pattern is predicted based on the typical behavior of bicyclic

enediones under electron ionization.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-10 mg of the Hajos-Parrish ketone is dissolved in 0.5-0.7 mL of deuterated

chloroform (CDCl₃).

The solution is transferred to a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
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Instrumentation and Data Acquisition:

Instrument: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 20 ppm

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):

A small amount of the Hajos-Parrish ketone is dissolved in a minimal amount of a volatile

solvent (e.g., dichloromethane or acetone).

A drop of the resulting solution is applied to the surface of a potassium bromide (KBr) or

sodium chloride (NaCl) salt plate.

The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on

the plate.

Instrumentation and Data Acquisition:
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Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a

deuterated triglycine sulfate (DTGS) detector.

Parameters:

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

A background spectrum of the clean salt plate is recorded prior to the sample scan and

automatically subtracted.

Mass Spectrometry (MS)
Sample Preparation:

A dilute solution of the Hajos-Parrish ketone is prepared in a suitable volatile solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition (Electron Ionization - EI):

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS), such as an

Agilent 7890B GC system connected to a 5977A MSD.

GC Conditions:

Injector Temperature: 250 °C

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

Carrier Gas: Helium

MS Conditions:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV
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Ion Source Temperature: 230 °C

Mass Range: m/z 40-400

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like the Hajos-Parrish ketone.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of Hajos-Parrish Ketone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092268#spectroscopic-data-of-hajos-parrish-ketone-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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